molecular formula C10H14O4S B8275669 3-Methoxyphenethyl mesylate

3-Methoxyphenethyl mesylate

Cat. No. B8275669
M. Wt: 230.28 g/mol
InChI Key: AYDPWBCUPYAGOS-UHFFFAOYSA-N
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Patent
US04729994

Procedure details

To a flask under argon was added 14.6 g (0.0634 mole) 2-(3-methoxyphenyl)ethyl methanesulfonate in 400 ml of acetone and 36.5 g (0.243 mole) of sodium iodide. The reaction mixture was refluxed for 2.5 hr. The acetone was evaporated in vacuo and the residue dissolved in ether. The ether was washed with water, sodium bicarbonate, sodium thiosulfate, water and brine, dried over MgSO4, and evaporated in vacuo to give a light green oil. Distillation in a Kugelrohr apparatus gave 14.6 g of the desired product as a clear oil.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1)(=O)=O.[I-:16].[Na+]>CC(C)=O>[CH3:15][O:14][C:10]1[CH:9]=[C:8]([CH:13]=[CH:12][CH:11]=1)[CH2:7][CH2:6][I:16] |f:1.2|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
CS(=O)(=O)OCCC1=CC(=CC=C1)OC
Name
Quantity
36.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2.5 hr
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The acetone was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ether
WASH
Type
WASH
Details
The ether was washed with water, sodium bicarbonate, sodium thiosulfate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light green oil
DISTILLATION
Type
DISTILLATION
Details
Distillation in a Kugelrohr apparatus

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CCI)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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